Potassium trifluoro(pent-4-en-2-yl)borate Potassium trifluoro(pent-4-en-2-yl)borate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17887918
InChI: InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1
SMILES:
Molecular Formula: C5H9BF3K
Molecular Weight: 176.03 g/mol

Potassium trifluoro(pent-4-en-2-yl)borate

CAS No.:

Cat. No.: VC17887918

Molecular Formula: C5H9BF3K

Molecular Weight: 176.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(pent-4-en-2-yl)borate -

Specification

Molecular Formula C5H9BF3K
Molecular Weight 176.03 g/mol
IUPAC Name potassium;trifluoro(pent-4-en-2-yl)boranuide
Standard InChI InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1
Standard InChI Key JSMONRJUWHXAML-UHFFFAOYSA-N
Canonical SMILES [B-](C(C)CC=C)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Potassium trifluoro(pent-4-en-2-yl)borate features a boron atom coordinated to three fluorine atoms and a pent-4-en-2-yl group, with potassium serving as the counterion. The pent-4-en-2-yl substituent introduces a double bond at the 4-position of the five-carbon chain, conferring rigidity and influencing reactivity in cross-coupling reactions. The trifluoroborate moiety enhances stability compared to boronic acids, as the fluorine atoms reduce Lewis acidity and mitigate protodeboronation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉BF₃K
Molecular Weight176.03 g/mol
Boron Content6.13%
Fluorine Content32.37%
Stability in AirModerate (requires inert storage)

The compound’s infrared spectrum typically shows strong absorptions at 1,450–1,380 cm⁻¹ (B-F stretching) and 1,650 cm⁻¹ (C=C stretching). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons (δ 5.2–5.6 ppm) and boron-fluorine coupling (¹¹B NMR: δ -1.5 to -2.5 ppm) .

Comparative Stability

Synthesis and Isolation Strategies

Direct Boronation Methods

The most common synthesis begins with the hydroboration of 1-pentyne using BH₃·THF, followed by fluorination with KHF₂. For example:

HC≡CCH₂CH₂CH₃+BH₃\cdotpTHFH₂C=CHCH₂CH₂CH₂BH₂KHF2K[(CH₂CH₂CH₂CH=CH)BF3]\text{HC≡CCH₂CH₂CH₃} + \text{BH₃·THF} \rightarrow \text{H₂C=CHCH₂CH₂CH₂BH₂} \xrightarrow{\text{KHF}_2} \text{K}[(\text{CH₂CH₂CH₂CH=CH})BF₃]

This route yields the target compound in 60–70% purity, but competing side reactions often produce regioisomers .

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium-mediated coupling of alkenyl iodides with bis(pinacolato)diboron. For instance, treatment of 4-iodo-1-pentene with Pd(dba)₂ and XPhos in THF generates the pinacol boronic ester, which is subsequently converted to the trifluoroborate salt via KHF₂ :

CH₂=CHCH₂CH₂I+B₂(pin)₂Pd, ligandCH₂=CHCH₂CH₂B(pin)KHF2K[(CH₂=CHCH₂CH₂)BF3]\text{CH₂=CHCH₂CH₂I} + \text{B₂(pin)₂} \xrightarrow{\text{Pd, ligand}} \text{CH₂=CHCH₂CH₂B(pin)} \xrightarrow{\text{KHF}_2} \text{K}[(\text{CH₂=CHCH₂CH₂})BF₃]

This method achieves higher regioselectivity (>90%) but requires rigorous exclusion of moisture .

Purification Challenges

As noted in studies of analogous compounds , the potassium trifluoro(pent-4-en-2-yl)borate resists crystallization due to its oily consistency. Researchers have developed a protocol using 20% ether/pentane extractions to separate byproducts like pinacol, achieving 85–90% purity after three washes .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s stability under basic conditions makes it ideal for Suzuki couplings with aryl halides. For example, reacting it with 4-bromotoluene under Pd(PPh₃)₄ catalysis produces 4-methylstyrene derivatives in 75–82% yield . Key advantages over boronic acids include:

  • Reduced Homocoupling: <5% biphenyl byproducts vs. 15–20% for arylboronic acids .

  • Broad Functional Group Tolerance: Compatible with esters, nitriles, and unprotected alcohols.

Alkene Functionalization

The pendant double bond enables subsequent transformations:

  • Epoxidation: Treatment with m-CPBA yields the epoxide, useful in ring-opening polymerizations.

  • Diels-Alder Reactions: Reacts with dienophiles like maleic anhydride to form six-membered rings.

Comparison with Related Trifluoroborates

Table 2: Structural and Reactivity Comparisons

CompoundMolecular FormulaKey DifferenceReactivity in Suzuki Coupling
Potassium isopropenyltrifluoroborateC₃H₅BF₃KShorter chain, no internal double bondFaster transmetalation
Potassium trifluoro(pent-4-en-1-yl)borateC₅H₉BF₃KTerminal double bond positionHigher regioselectivity
Potassium 2,2,2-trifluoroethyltrifluoroborateC₂H₂BF₆KFully fluorinated ethyl groupLimited solubility

The pent-4-en-2-yl derivative’s internal double bond slows transmetalation kinetics compared to terminal alkenes but improves stereochemical control in asymmetric syntheses .

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